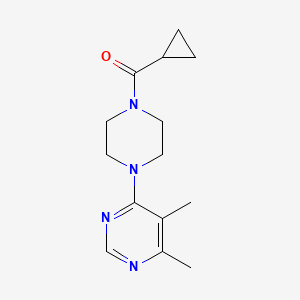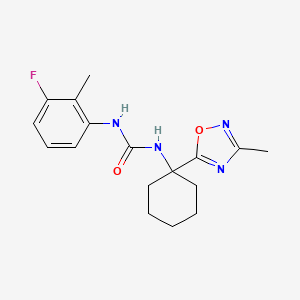
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H18FN3S and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reduction and Derivative Formation : The compound "(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile" is part of a broader class of acrylonitriles. A study by Frolov et al. (2005) focused on the reduction of similar acrylonitriles with lithium aluminum hydride, leading to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. The structure of these derivatives was confirmed through X-ray diffraction analysis, indicating the potential of this compound as a precursor or intermediate in the synthesis of more complex molecules Frolov et al. (2005).
Cycloaddition Reactions and Antimicrobial Activities : Ead et al. (1990) evaluated cycloaddition reactions of related compounds, specifically 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones, to acrylonitrile and other substrates. These reactions proceeded with high site and regioselectivity, leading to various cycloadducts. Moreover, some of the synthesized compounds displayed antimicrobial activities, highlighting the pharmaceutical potential of this chemical class Ead et al. (1990).
Isostructural Synthesis and Structural Characterization : Kariuki et al. (2021) conducted the synthesis and structural characterization of isostructural compounds similar to "(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile". The study involved the formation of derivatives with significant structural similarities, confirmed by single crystal diffraction. This research contributes to understanding the molecular geometry and conformation of such compounds, which are crucial for their potential applications Kariuki et al. (2021).
Cytotoxic Activities and Chemical Stability : Sa̧czewski et al. (2004) synthesized a series of acrylonitriles with various substitutions and evaluated their in vitro cytotoxic potency on human cancer cell lines. The study also analyzed the stability of these compounds under cell culture conditions, providing valuable insights into their potential therapeutic applications and chemical behavior Sa̧czewski et al. (2004).
Reactions with Aminothiophenol : Shablykin et al. (2010) explored reactions of similar acrylonitriles with 2-aminothiophenol. The study highlighted the formation of oxazole derivatives and introduced various biophoric sites into the oxazole ring, indicating the compound's versatility for chemical modifications Shablykin et al. (2010).
Propiedades
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-13-4-6-16(8-15(13)3)20-12-26-21(25-20)17(10-23)11-24-19-9-18(22)7-5-14(19)2/h4-9,11-12,24H,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDDKZLCKFOQD-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)F)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)F)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2819410.png)




![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2819423.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
![N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2819428.png)
![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)
![2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2819430.png)